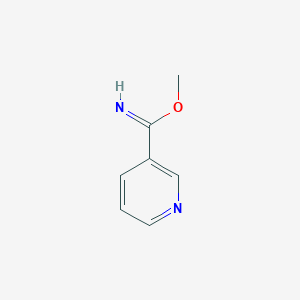

methyl pyridine-3-carboximidate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl pyridine-3-carboximidate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-10-7(8)6-3-2-4-9-5-6/h2-5,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQIHHVXYCMFSEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00438107 | |

| Record name | 3-Pyridinecarboximidic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57869-84-8 | |

| Record name | 3-Pyridinecarboximidic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of Pyridine Carboximidates

Nucleophilic Reactions with Amine and Hydrazine (B178648) Derivatives

The carbon atom of the carboximidate group in methyl pyridine-3-carboximidate is electrophilic and susceptible to attack by nucleophiles. Amines and hydrazine derivatives are common nucleophiles that lead to the formation of various nitrogen-containing compounds.

The reaction of this compound with primary or secondary amines leads to the formation of N-substituted amidines. This transformation proceeds through the nucleophilic addition of the amine to the carboximidate carbon, followed by the elimination of methanol (B129727). The reaction can be catalyzed by acids or bases. For instance, the use of a strong base can activate amines for direct addition to nitriles to form amidines. uoregon.edunih.govcore.ac.uk Similarly, copper-catalyzed protocols have been developed for the synthesis of N-substituted benzamidines from nitriles and amines. mdpi.com

When this compound reacts with hydrazine or its derivatives, the corresponding amidrazones are formed. The reaction mechanism is analogous to that of amidine formation, involving nucleophilic attack by the hydrazine nitrogen at the carboximidate carbon, followed by the elimination of methanol.

Table 1: Examples of Nucleophilic Reactions

| Reactant 1 | Reactant 2 | Product Type |

|---|---|---|

| This compound | Primary Amine (R-NH₂) | N-Substituted Amidine |

| This compound | Secondary Amine (R₂NH) | N,N-Disubstituted Amidine |

| This compound | Hydrazine (H₂N-NH₂) | Amidrazone |

The products of the initial nucleophilic addition, particularly those derived from bifunctional nucleophiles, can undergo subsequent intramolecular cyclization reactions to form various heterocyclic systems.

Triazoles: The reaction of this compound with hydrazine can lead to an amidrazone intermediate, which can then be cyclized with a suitable one-carbon synthon to form a 1,2,4-triazole (B32235) ring. nih.gov Additionally, intramolecular cyclization of azido-propargyl cations can lead to the formation of fused 1,2,3-triazoles. elsevierpure.comresearchgate.net

Benzimidazoles: The reaction of this compound with o-phenylenediamine (B120857) can lead to an N-aryl amidine intermediate. Intramolecular cyclization of this intermediate, often under acidic or thermal conditions, results in the formation of a benzimidazole (B57391) ring system. chemistryviews.org The use of 1,2-phenylenediamine in reactions with nitriles can also yield benzimidazole derivatives. nih.gov

Pyrazolo[3,4-b]pyridines: This heterocyclic system can be synthesized from 5-aminopyrazole derivatives. mdpi.com For example, the reaction of a 5-aminopyrazole with a β-dicarbonyl compound derived from this compound could lead to the formation of the pyrazolo[3,4-b]pyridine scaffold. mdpi.com Syntheses of pyrazolo[3,4-b]pyridine derivatives have been achieved through various methods, including cascade reactions from 5-aminopyrazoles and alkynyl aldehydes, and from 3-methyl-1-phenyl-1H-pyrazol-5-amine. nih.govnih.govthieme.de

Radical and Rearrangement Processes Involving Carboximidate Intermediates

Beyond ionic reactions, pyridine (B92270) carboximidates can also participate in radical and rearrangement reactions, often leading to complex molecular architectures.

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. mdpi.com A radical version of this rearrangement can occur with suitable substrates. While direct studies on this compound radical cations are not extensively detailed in the provided results, the general principles of the radical Smiles rearrangement can be applied. mdpi.comnih.gov This would involve the generation of a radical cation from the carboximidate, followed by an intramolecular ipso-attack of a radical on an activated aromatic ring within the molecule, leading to a rearranged product. mdpi.com

Carboximidates can be intermediates in other rearrangement reactions. For example, the Chapman rearrangement involves the thermal conversion of aryl N-arylbenzimidates to the corresponding amides. wikipedia.org While this specific rearrangement applies to N-aryl imidates, it highlights the potential for intramolecular migrations within the carboximidate framework. Other rearrangements, such as the Meyer-Schuster and Pinacol rearrangements, proceed through different mechanisms but illustrate the broader class of molecular reorganizations that can occur in organic chemistry. wikipedia.orglibretexts.org

Electrophilic and Nucleophilic Activation of the Carboximidate Moiety

The reactivity of the carboximidate can be modulated by activating either the electrophilic or nucleophilic character of the moiety.

Electrophilic Activation: The nitrogen atom of the pyridine ring can be activated by Lewis acids or by conversion to a pyridinium (B92312) salt. nih.govbath.ac.uknih.govresearchgate.net This activation enhances the electron-withdrawing nature of the pyridine ring, making the carboximidate carbon even more electrophilic and susceptible to nucleophilic attack. mdpi.com Amides can be activated by reagents like triflic anhydride (B1165640) in the presence of pyridine, forming highly electrophilic intermediates. researchgate.net

Nucleophilic Activation: The carboximidate itself is not typically a strong nucleophile. However, deprotonation of the corresponding imidic acid (the tautomer of an amide) forms an imidate anion, which is a potent nucleophile. wikipedia.org While this compound does not have an acidic proton on the nitrogen for simple deprotonation, reactions that proceed through an intermediate with a negatively charged nitrogen or oxygen would exhibit nucleophilic character. The Chichibabin reaction, involving the amination of pyridines with sodium amide, is a classic example of nucleophilic attack on the pyridine ring. youtube.com

Carboximidate Participation in Electrophilic Aromatic Amination Reactions

Direct electrophilic aromatic amination of the pyridine ring in this compound is a challenging transformation. The pyridine ring is inherently electron-deficient, making it resistant to attack by electrophiles. nih.gov This low reactivity is further exacerbated by the electron-withdrawing nature of the carboximidate group at the 3-position. In strongly acidic media, which are often required for nitration and other electrophilic substitutions, the pyridine nitrogen is protonated, which strongly deactivates the ring towards electrophilic attack. rsc.org

Alternative strategies for the amination of pyridines often bypass direct electrophilic attack on the C-H bonds. These methods include:

The Chichibabin Reaction: This classic method involves the reaction of pyridine with sodium amide (NaNH₂) to yield 2-aminopyridine. researchgate.netntu.edu.sg It is a nucleophilic substitution of a hydride ion, primarily occurring at the 2- and 6-positions.

Activation via N-Oxide Formation: Conversion of the pyridine to a pyridine-N-oxide can activate the ring for certain substitutions.

Activation via Phosphonium (B103445) Salts: A modern approach involves converting the pyridine into a phosphonium salt, which can then react with an amine source like sodium azide. This method often shows high regioselectivity for the 4-position. nih.gov

Electrophilic Aminating Reagents: N-aminopyridinium salts can be synthesized by reacting pyridine derivatives with electrophilic aminating agents such as hydroxylamine-O-sulfonic acid or O-(2,4-dinitrophenyl)hydroxylamine. nih.gov

Given these principles, direct electrophilic amination on the carbon framework of this compound is unlikely. Instead, functionalization would likely proceed through activation of the pyridine ring or by targeting the nitrogen atoms.

Reactivity Towards Various Nucleophiles and Electrophiles

The presence of multiple reactive sites in this compound allows for a diverse range of reactions with both nucleophiles and electrophiles.

Reactivity with Nucleophiles: The primary site for nucleophilic attack is the electrophilic carbon atom of the carboximidate group (R-C(=NR')OR''). wikipedia.org The electron-deficient pyridine ring is also susceptible to attack by strong nucleophiles, typically at the 2-, 4-, or 6-positions. nih.govnih.gov

Table 1: Reactivity of this compound with Common Nucleophiles

| Nucleophile | Reactive Site | Product Type | Description |

|---|---|---|---|

| Water (H₂O) | Carboximidate Carbon | Pyridine-3-carboxylate Ester | Hydrolysis of the imidate to the more stable ester and ammonia (B1221849)/amine is a common reaction, often catalyzed by acid or base. wikipedia.orgyoutube.com |

| Amines (R-NH₂) | Carboximidate Carbon | Amidine | The reaction, known as amidinolysis, involves the displacement of the methoxy (B1213986) group to form a stable amidine derivative. wikipedia.org |

| Alcohols (R-OH) | Carboximidate Carbon | Orthoester / Transesterified Imidate | Under acidic conditions, reaction with excess alcohol can lead to the formation of an orthoester. wikipedia.org Alternatively, transesterification can occur. |

Reactivity with Electrophiles: The nitrogen atoms in this compound are the most likely sites for electrophilic attack.

Pyridine Ring Nitrogen: As the most basic site, the pyridine nitrogen will readily react with electrophiles like alkyl halides or acyl halides to form N-substituted pyridinium salts. It is also the site of protonation in acidic media.

Imidate Nitrogen: The exocyclic nitrogen of the carboximidate group is also nucleophilic and can be protonated or react with other electrophiles, though it is generally less basic than the pyridine nitrogen.

Pyridine Ring (Aromatic Substitution): As previously discussed, electrophilic attack on the carbon atoms of the pyridine ring is highly disfavored.

Stability and Degradation Pathways of Pyridine Carboximidates in Reaction Environments

The stability of this compound is influenced by the reaction conditions, particularly temperature, pH, and the presence of nucleophiles.

The most significant degradation pathway is the hydrolysis of the carboximidate functional group. wikipedia.org In aqueous environments, both acidic and basic conditions can catalyze the breakdown of the imidate back to the corresponding ester (methyl pyridine-3-carboxylate) and ammonia. youtube.comkhanacademy.org This susceptibility to hydrolysis is a key consideration in its handling and use in synthesis. In some pharmaceutical compounds, amide hydrolysis is a known clearance mechanism, and imidates, as amide isosteres, would be expected to undergo similar metabolic transformations. nih.gov

Another potential, though less common, degradation route is thermal rearrangement. Aryl imidates are known to undergo the Chapman Rearrangement , a thermal intramolecular migration of an aryl group from the oxygen to the nitrogen, yielding an N,N-diaryl amide. wikipedia.orgdrugfuture.comyoutube.com While the substrate is not an aryl imidate in the classic sense for this rearrangement, the potential for thermally induced structural reorganization should be considered, especially at elevated temperatures.

The pyridine ring itself is generally robust but can be degraded under specific and often harsh conditions. For example, the degradation of the related compound ceftazidime, which releases pyridine, is dependent on temperature, concentration, and the solvent used. nih.gov

Table 2: Potential Degradation Pathways for this compound

| Pathway | Conditions | Resulting Products | Notes |

|---|---|---|---|

| Hydrolysis | Aqueous acid or base (H⁺/H₂O or OH⁻/H₂O) | Methyl pyridine-3-carboxylate + Ammonia | This is the most common and expected degradation pathway for the imidate functional group. wikipedia.orgyoutube.com |

| Thermal Rearrangement | High Temperature | Rearranged amide isomer | Possible via a Chapman-like rearrangement, though less typical for this specific substitution pattern. drugfuture.com |

| Ring Degradation | Harsh oxidative or specific biological conditions | Ring-opened aliphatic compounds | The pyridine ring is stable but not inert to aggressive reagents or specific enzymatic pathways. |

Coordination Chemistry and Metal Complexation of Pyridine Carboximidates

Pyridine (B92270) Carboximidates as Chelating Ligands in Transition Metal Chemistry

Pyridine carboximidates, including methyl pyridine-3-carboximidate, serve as functional ligands in the field of transition metal chemistry. Their structural framework, featuring both a pyridine ring and a carboximidate group, allows for diverse coordination behaviors with various metal centers.

Synthesis of Metal Complexes (e.g., Copper(II), Cobalt(II), Nickel(II), Manganese(II), Mercury(II), Cadmium(II))

The synthesis of metal complexes with pyridine carboximidate and its related derivatives, such as pyridine carboxamides and carboxylates, typically involves the reaction of a metal salt with the ligand in a suitable solvent.

Copper(II): Copper(II) complexes can be synthesized by reacting ligands like N,N'-bis(2-pyridyl)pyridine-2,6-dicarboxamide with copper(II) acetate (B1210297) monohydrate, which can result in tricopper(II) complexes. rsc.org Another approach involves reacting a pincer-type ligand featuring 2,6-pyridinedicarboxamide (B1202270) with CuCl2, yielding mononuclear complexes with the general formula [CuCl2(L)]. marquette.edu Layered Cu(II) coordination polymers have also been prepared hydrothermally using ligands that contain both pyridine and carboxamide functionalities. nih.gov

Cobalt(II) and Nickel(II): Mononuclear complexes of cobalt and nickel have been synthesized in high yields by reacting MCl2·nH2O (where M = Co, Ni) with ligands such as 2-[3-(pyridylamino)phenylazo]pyridine. researchgate.net For Cobalt(II), a series of complexes with a pyridine-based macrocyclic ligand containing two pyridine pendant arms have been prepared, demonstrating how different co-ligands (Br⁻, I⁻, NCS⁻, N₃⁻) can be incorporated into the structure. rsc.orgnih.gov Nickel(II) complexes with methyl(2-pyridyl)ketone oxime have been prepared using nickel(II) benzoate (B1203000) or nitrate (B79036) salts. nih.gov Additionally, the reaction of dichlorotetrakis(pyridine) nickel(II) with trimethylsilylmethylmagnesium chloride in the presence of excess pyridine yields dialkyl derivatives like [Ni(CH₂SiMe₃)₂(py)₂]. rsc.org

Manganese(II): Three-dimensional manganese(II) coordination polymers have been synthesized using m-pyridinecarboxylate ligands, such as nicotinate (B505614). cmu.edu For instance, bis(nicotinato)manganese is formed from a manganese(II) salt and nicotinic acid. cmu.edu Another strategy involves the in situ formation of ligands; a manganese(II) coordination polymer with mixed pyrimidine-2-carboxylate (B12357736) and oxalate (B1200264) bridges was synthesized via a hydrothermal reaction using 2-cyanopyrimidine. rsc.org

Mercury(II) and Cadmium(II): The synthesis of mercury(II) complexes often serves as an intermediate step for creating other metal complexes, such as those of gold(III), through transmetalation. nih.gov Chloromercury(II) complexes have been prepared in high yields using isomeric bis(alkoxyphenyl)pyridines, resulting in both mono- and dimercurated products. nih.gov While specific syntheses for cadmium(II) with this compound are not detailed in the provided sources, the general approach would involve reacting a cadmium(II) salt (e.g., CdCl₂, Cd(NO₃)₂) with the ligand in a solvent like methanol (B129727) or ethanol.

Analysis of Coordination Modes and Geometries

The coordination of pyridine carboximidate-type ligands to metal centers can occur in several ways, leading to a variety of molecular geometries. The pyridine nitrogen and the atoms of the carboximidate or analogous functional group (e.g., carboxamide, carboxylate) are the primary donor sites.

Pyridine-based ligands can act as monodentate, bidentate, or tridentate chelators. scirp.org For example, in a zinc(II) complex with N'-(pyridine-3-carboxaldehyde) isonicotinoylhydrazone, the Schiff base ligand coordinates in a monodentate fashion through its pyridine N-atom. scirp.org In contrast, 2,6-pyridinedicarboxamide ligands typically coordinate to copper(II) centers in a tridentate manner via the central pyridine and two amidato nitrogen atoms. marquette.edu

The resulting coordination geometries are diverse:

Octahedral: This is a common geometry. For example, a manganese(II) nicotinate complex exhibits a slightly distorted octahedral geometry, with the Mn(II) center coordinated to four carboxylate oxygen atoms and two pyridyl nitrogen atoms. cmu.edu Similarly, a zinc(II) complex with two pyridine-N-bonded Schiff base ligands and four aqua ligands forms a distorted octahedral ZnN₂O₄ structure. scirp.org Nickel(II) can also form octahedral complexes, such as in {[Ni(NCS)₂(C₆H₇N)₂]·CH₃CN}n, where the Ni(II) cation is coordinated by two N-bonding and two S-bonding thiocyanate (B1210189) anions, along with two 3-methyl-pyridine coligands. nih.gov

Square-Pyramidal: Copper(II) cations in a layered coordination polymer have been observed in a square-pyramidal environment, with two pyridyl-N donor atoms and three carboxylate O-atom donors. nih.gov

Distorted Geometries: In a series of Cobalt(II) complexes with a pyridine-based macrocyclic ligand, the molecular structures show a strongly distorted geometry that is intermediate between octahedral and trigonal prismatic. rsc.orgnih.gov

| Metal Ion | Example Ligand | Coordination Mode | Observed Geometry | Reference |

|---|---|---|---|---|

| Manganese(II) | Nicotinate (m-pyridinecarboxylate) | Bridging | Distorted Octahedral | cmu.edu |

| Copper(II) | 2,6-Pyridinedicarboxamide | Tridentate (pincer) | Square-Planar / Square-Pyramidal | marquette.edu |

| Cobalt(II) | Pyridine-based macrocycle | Multidentate | Distorted Octahedral/Trigonal Prismatic | rsc.orgnih.gov |

| Nickel(II) | 3-Methyl-pyridine / Thiocyanate | Monodentate | Octahedral | nih.gov |

| Zinc(II) | N'-(pyridine-3-carboxaldehyde) isonicotinoylhydrazone | Monodentate | Distorted Octahedral | scirp.org |

| Mercury(II) | Bis(alkoxyphenyl)pyridine | Bidentate (C,N) | Linear (C-Hg-Cl) | nih.gov |

Ligand Field Effects and Influence of Pyridine Substitution on Coordination Properties

The electronic properties of the pyridine ring and its substituents directly impact the ligand field and the stability of the resulting metal complexes. Pyridine is generally considered a weak π-acceptor ligand. wikipedia.org Ligands can be arranged in a spectrochemical series based on their ability to cause d-orbital splitting (Δo). π-acceptor ligands, which have empty π* orbitals, tend to stabilize the t2g orbitals, leading to a larger Δo. youtube.com

Substitution on the pyridine ring alters its electronic properties. Electron-donating groups, such as methyl groups, increase the basicity of the pyridine nitrogen, which can affect the strength of the metal-ligand bond. The influence of the cobalt axial ligand is significant in catalysis; for instance, electron-donating pyridine ligands can result in enhanced catalytic currents for hydrogen evolution. nih.gov Conversely, the strength of the Co-N ligation impacts stability, with weaker axial ligation leading to rapid catalysis but lower stability. nih.gov In a study of cobalt(II) complexes, intermolecular non-covalent interactions, including C–H···π interactions, were detected and influenced by the presence of a 3-methylpyridine (B133936) ligand compared to an unsubstituted pyridine. researchgate.net

Supramolecular Assembly and Crystal Engineering of Metal-Carboximidate Systems

The directional nature of metal-ligand coordination bonds, combined with weaker intermolecular forces, allows for the rational design of extended solid-state materials. Pyridine carboximidates and their analogues are excellent building blocks for crystal engineering due to their rigid structures and ability to participate in various non-covalent interactions.

Formation of One-, Two-, and Three-Dimensional Coordination Polymers and Networks

The geometry of the pyridine-based ligand and the coordination preference of the metal ion dictate the dimensionality of the resulting supramolecular structure.

One-Dimensional (1D) Chains: Symmetrical pyridine-2-carboxamide derivatives can form 1D chains through conventional N-H···O hydrogen bonds between the amide groups. nih.gov In a nickel(II) complex, metal cations are linked by pairs of thiocyanate anions into corrugated 1D chains. nih.gov

Two-Dimensional (2D) Layers: A manganese(II) coordination polymer constructed with mixed pyrimidine-2-carboxylate and oxalate bridges forms highly undulated 2D layers with a (6,3) net topology. rsc.org These layers are then packed in parallel through π–π interactions and hydrogen bonding. rsc.org In another example, hydrogen-bonded 1D chains of a pyridine-2-carboxamide interlock via π-π interactions to form 2D sheets. nih.gov

Three-Dimensional (3D) Networks: Manganese(II) and m-pyridinecarboxylates can form topologically similar 3D coordination polymers. cmu.edu In the structure of bis(nicotinato)manganese, doubly carboxylate-bridged Mn-Mn chains are linked into a 3D network by the nicotinate ligands. cmu.edu In some cases, unconventional C-H···O hydrogen bonds can link 1D chains to create a "porous" 3D lattice with channels. nih.gov

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Crystal Packing

Hydrogen Bonding: This is a dominant interaction. In complexes of pyridine-2-carboxamide derivatives, conventional N-H···O hydrogen bonds are responsible for the formation of extended 1D chains. nih.gov Unconventional C-H···O interactions can also play a role in linking these chains into higher-dimensional structures. nih.gov In hydrated complexes, water molecules are often involved in extensive hydrogen-bonding networks, linking different monomeric units and counter-ions to form layered supramolecular structures. scirp.org Intramolecular hydrogen bonds are also observed, for example between protonated heterocycles and first-sphere ligands like chloride or aqua ligands in Cu(II) complexes, which can influence bond lengths and reactivity. marquette.edu

π-π Stacking: Aromatic pyridine rings are well-suited for π-π stacking interactions, which often play a key role in assembling coordination polymers. These interactions can link hydrogen-bonded chains into 2D sheets, with typical centroid-to-centroid distances between pyridine rings of neighboring molecules. nih.gov In a manganese(II) coordination polymer, π–π interactions between pyrimidyl rings help to pack the 2D layers closely. rsc.org However, significant π-π interactions are not always present; in a 3D manganese(II) nicotinate polymer, the shortest centroid-to-centroid distance for adjacent pyridyl rings was found to be 4.49 Å, indicating weak interaction. cmu.eduresearchgate.net The balance between attractive π-π interactions and repulsive steric hindrance can be used to control the size and structure of π-stacks. rsc.org

| Compound Type | Interaction Type | Structural Role | Reference |

|---|---|---|---|

| Pyridine-2-carboxamide derivative | N-H···O Hydrogen Bond | Formation of 1D chains | nih.gov |

| Pyridine-2-carboxamide derivative | C-H···O Hydrogen Bond | Linking 1D chains into a 3D lattice | nih.gov |

| Pyridine-2-carboxamide derivative | π-π Stacking | Interlocking 1D chains into 2D sheets | nih.gov |

| Manganese(II)-pyrimidine-2-carboxylate | π-π Stacking | Parallel packing of 2D layers | rsc.org |

| Copper(II)-2,6-pyridinedicarboxamide | Intramolecular N-H···Cl H-Bond | Influences first-sphere ligand bond lengths | marquette.edu |

| Zinc(II) Schiff Base Complex | O-H···O/N-H···O H-Bonds | Links monomers into a layered supramolecular structure | scirp.org |

Magnetic Properties of Metal-Carboximidate Coordination Compounds

The magnetic properties of coordination compounds derived from this compound and similar pyridine-based ligands are a subject of significant interest, offering insights into the electronic structure and the nature of metal-ligand and metal-metal interactions. These properties are primarily dictated by the spin state of the metal ions and the efficiency of the magnetic exchange pathways, which are in turn governed by the precise molecular geometry of the complex.

Characterization of Antiferromagnetic and Other Magnetic Interactions

The magnetic behavior of metal complexes containing pyridine carboximidate ligands is largely determined by the nature of the metal ion and the structural arrangement of the complex, which can facilitate either antiferromagnetic or ferromagnetic interactions between adjacent metal centers.

Antiferromagnetic coupling, where the magnetic moments of neighboring metal ions align in an antiparallel fashion, is a commonly observed phenomenon in polynuclear complexes. This type of interaction leads to a decrease in the total magnetic moment of the compound as the temperature is lowered. The strength of this coupling is quantified by the exchange parameter, J. A negative J value signifies antiferromagnetic interactions. For instance, in dinuclear copper(II) complexes bridged by ligands structurally related to pyridine carboximidates, strong antiferromagnetic coupling has been reported, with J values ranging from -177 to -278 cm⁻¹. nih.gov Similarly, dinuclear copper(II) complexes with pyrimidine-based bridging ligands have shown antiferromagnetic coupling with exchange parameters around -46 K. rsc.org The efficiency of this coupling is highly dependent on the geometry of the bridging unit, with specific bond angles and planar arrangements facilitating effective magnetic exchange. nih.gov

In contrast, ferromagnetic interactions, characterized by a parallel alignment of spins and a positive J value, are less common but can occur under specific geometric conditions. For example, ferromagnetic coupling has been observed in some copper(II) and nickel(II) complexes with nitroxide-substituted pyridine ligands. elsevierpure.com The Goodenough-Kanamori rules provide a framework for predicting whether an interaction will be ferromagnetic or antiferromagnetic based on the orbital overlap between the magnetic centers. nih.gov Generally, antiferromagnetism is the dominant interaction unless the magnetic orbitals of the metal centers are orthogonal by symmetry. nih.gov

| Metal Ion | Bridging Ligand Type | Observed Magnetic Interaction | Exchange Parameter (J) |

| Copper(II) | Double Schiff-base | Strong Antiferromagnetic | -177 to -278 cm⁻¹ |

| Copper(II) | Pyrimidine derivative | Antiferromagnetic | -46 K |

| Nickel(II) | Pyridyl nitroxide | Ferromagnetic | +409 K |

| Copper(II) | Pyridyl nitroxide | Ferromagnetic | +434 K |

This table presents data from related pyridine-derivative complexes to infer potential magnetic properties of this compound complexes.

Elucidation of Magneto-Structural Correlations

Magneto-structural correlations are fundamental to understanding and designing magnetic molecular materials. These correlations link the macroscopic magnetic properties of a material to its microscopic molecular and crystal structure. For metal complexes of pyridine-based ligands, key structural parameters that influence the magnetic exchange interactions include metal-metal distances, bridging ligand angles, and the dihedral angles within the coordination sphere.

In di-alkoxo bridged chromium(III) dimers with pyridine alcohol ligands, for example, both the sign and the magnitude of the exchange interaction (J) are strongly dependent on the Cr-O-Cr bridging angle and the dihedral angle of the Cr₂O₂ core. rsc.org Similarly, in a series of water-bridged dinickel(II) carboxylate complexes containing 3-methylpyridine, the isotropic exchange interaction was found to be related to the angle between the nickel centers and the bridging water molecule. nih.gov

For copper(II) complexes, the geometry around the metal center plays a crucial role. Square planar or square pyramidal geometries can lead to different magnetic outcomes. nih.gov In dinuclear copper(II) systems, the Cu-O-Cu bridging angle is a critical determinant of the strength of the antiferromagnetic coupling. nih.gov Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating these relationships by calculating the expected magnetic coupling for a given geometry. nih.govrsc.org

The orientation of the pyridine ring itself can also be a factor. The torsion angle around the metal-ligand bond can influence the degree of orbital overlap and thus the magnetic coupling. elsevierpure.com A study on copper(II) and nickel(II) complexes with a pyridyl nitroxide ligand found a linear relationship between the exchange coupling constant and the M-O-N-C torsion angle, even identifying a critical angle at which the interaction switches from ferromagnetic to antiferromagnetic. elsevierpure.com

These findings underscore the intricate relationship between the three-dimensional arrangement of atoms in a coordination complex and its resulting magnetic behavior. The precise synthesis and characterization of metal complexes of this compound will be essential to establish its specific magneto-structural correlations.

Applications of Pyridine Carboximidates in Advanced Chemical Synthesis

Catalytic Applications of Pyridine (B92270) Carboximidate Metal Complexes

Metal complexes derived from pyridine carboximidates have emerged as powerful catalysts in a variety of organic transformations. The electronic properties and steric environment of the pyridine carboximidate ligand can be fine-tuned, enabling the development of highly efficient and selective catalysts.

Role as Chiral Lewis Acid Catalysts in Enantioselective Reactions (e.g., Hetero-Diels-Alder)

Chiral pyridine carboximidate metal complexes have shown considerable promise as Lewis acid catalysts for enantioselective reactions. These reactions are crucial for the synthesis of single-enantiomer pharmaceuticals and other biologically active compounds. The hetero-Diels-Alder reaction, a powerful tool for the construction of six-membered heterocyclic rings, is a prime example of where these catalysts have been successfully employed. nih.govyoutube.com

In this context, the metal center of the complex activates a dienophile, while the chiral pyridine carboximidate ligand controls the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other. nih.gov The ability to introduce heteroatoms into the cyclic product makes the hetero-Diels-Alder reaction particularly valuable for the synthesis of natural products and pharmaceuticals. youtube.com The development of these catalysts has opened new avenues for the asymmetric synthesis of complex molecules. nih.gov

| Reaction Type | Catalyst Feature | Key Advantage | Example Application |

|---|---|---|---|

| Enantioselective Hetero-Diels-Alder | Chiral Pyridine Carboximidate Metal Complex | High enantioselectivity in the formation of heterocyclic rings. | Synthesis of chiral 1,4-diamines. nih.gov |

Application in Polymerization Processes (e.g., Atom Transfer Radical Polymerization)

Pyridine carboximidate metal complexes, particularly those of copper, have been successfully utilized as catalysts in atom transfer radical polymerization (ATRP). ias.ac.inchemrestech.com ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. cmu.edugoogle.com

The pyridine carboximidate ligand plays a crucial role in modulating the activity and selectivity of the copper catalyst. By adjusting the substituents on the pyridine ring and the imidate nitrogen, the electronic and steric properties of the catalyst can be tailored to control the polymerization of various monomers, such as methyl methacrylate. ias.ac.inchemrestech.com This level of control is essential for the production of advanced polymeric materials with specific properties for applications ranging from plastics and elastomers to adhesives and emulsifiers. google.com

| Polymerization Technique | Catalyst System | Monomer Example | Outcome |

|---|---|---|---|

| Atom Transfer Radical Polymerization (ATRP) | Copper(I)/Pyridine-2-carboximidate | Methyl methacrylate | Well-defined polymers with low polydispersity. chemrestech.com |

Catalytic Activity in Other Organic Transformations (e.g., Henry Reaction)

The catalytic utility of pyridine carboximidate metal complexes extends beyond polymerization and enantioselective synthesis. These complexes have also demonstrated catalytic activity in other important organic transformations, such as the Henry (nitroaldol) reaction. ias.ac.inpsu.edu The Henry reaction is a classic carbon-carbon bond-forming reaction that joins a nitroalkane and an aldehyde or ketone to form a β-nitro alcohol, a versatile synthetic intermediate. psu.edu

Complexes of metals like copper, cobalt, nickel, and manganese with 5-amino-2-cyanopyridine-derived carboximidates have been shown to effectively catalyze the Henry reaction, leading to good conversion efficiencies. ias.ac.in The catalytic activity of these complexes highlights their potential as versatile catalysts for a range of organic reactions, offering mild reaction conditions and good yields. ias.ac.in

Function as Key Synthetic Intermediates for Complex Organic Architectures

Beyond their role in catalysis, pyridine carboximidates, including methyl pyridine-3-carboximidate, are valuable synthetic intermediates for the construction of intricate organic molecules, particularly those containing nitrogen heterocycles.

Precursors for Polycyclic Nitrogen Heterocycles (e.g., Pyrazolo[3,4-b]pyridine derivatives)

This compound and related compounds serve as crucial precursors for the synthesis of polycyclic nitrogen heterocycles, a class of compounds with significant biological and medicinal importance. mdpi.comnih.gov One prominent example is the synthesis of pyrazolo[3,4-b]pyridine derivatives. mdpi.comnih.govresearchgate.netnih.govmdpi.com

These fused heterocyclic systems can be constructed through various synthetic strategies, often involving the reaction of a substituted aminopyrazole with a β-dicarbonyl compound or its equivalent. mdpi.com The pyrazolo[3,4-b]pyridine core is found in numerous pharmaceutically active compounds. mdpi.com For instance, derivatives of this scaffold have been investigated for their potential as antidiabetic agents. nih.gov The synthesis often involves a multi-step sequence where the pyridine carboximidate moiety or a precursor is cyclized to form the desired polycyclic system. nih.gov

| Heterocyclic System | Synthetic Precursor | Key Reaction Type | Significance |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridines | 5-aminopyrazole derivatives | Condensation with 1,3-dicarbonyl compounds | Core structure in many pharmaceutically active compounds. mdpi.commdpi.com |

Utility in the Construction of Diverse Bioactive Scaffolds

The utility of this compound as a synthetic building block extends to the construction of a wide array of bioactive scaffolds. The pyridine ring is a common motif in U.S. FDA-approved pharmaceuticals, highlighting the importance of synthetic methods to access diverse pyridine derivatives. nih.gov

The reactivity of the carboximidate group allows for its transformation into other functional groups or its participation in cyclization reactions to form various heterocyclic systems. This versatility makes it a valuable tool for medicinal chemists in the design and synthesis of new drug candidates. The ability to introduce chirality and functional group diversity into molecules derived from pyridine carboximidates further enhances their importance in the development of novel therapeutic agents. nih.gov

Bioconjugation and Chemical Biology Research Applications

Pyridine carboximidates are particularly useful in bioconjugation, which is the covalent attachment of a molecule to a biomolecule, such as a protein. nih.gov These reactions must proceed under mild conditions to maintain the protein's structure and function. The reactivity of the carboximidate group makes it well-suited for targeting specific functional groups on a protein's surface.

Site-Specific Modification of Protein Amino Groups

This compound and its analogs are effective reagents for the site-specific modification of primary amino groups in proteins. These primary amines are found at the N-terminus of the polypeptide chain and on the side chain of lysine (B10760008) residues. The carboximidate reacts with these nucleophilic amino groups under reasonably mild conditions to form a stable N-monosubstituted amidine. nih.gov This reaction is highly specific to amino groups, which allows for targeted modification without affecting other amino acid residues. nih.gov

The modification of lysine residues with a pyridine carboximidate can be particularly useful. For instance, the introduction of the amidine group at a lysine residue can inhibit cleavage by the enzyme trypsin at that site. nih.gov This provides a method for controlling protein digestion in proteomics studies, aiding in the identification of the exact location of the modification within the protein's primary sequence. nih.gov The extent of the reaction can often be monitored using difference spectroscopy. nih.gov

Preparation of Heavy-Atom Isomorphous Derivatives for Structural Biology (e.g., Protein Crystallography)

A significant challenge in protein crystallography is the "phase problem," which requires the determination of phase information that is lost during the diffraction experiment. One of the oldest and most reliable methods to solve this is through the use of heavy-atom isomorphous derivatives. This involves introducing a heavy atom (such as iodine) into the protein structure without altering the crystal lattice (isomorphism).

Pyridine carboximidates that contain a heavy atom are excellent reagents for this purpose. For example, the closely related compound, methyl 5-iodopyridine-2-carboximidate, was specifically designed to introduce an iodine atom at a precise location on a protein. nih.gov By reacting this reagent with a protein, the iodine atom is covalently linked to the N-terminal or lysine amino groups. nih.gov

The resulting heavy-atom-labeled protein crystal can then be used in X-ray diffraction studies. The significant scattering from the heavy atom provides the necessary phase information to determine the three-dimensional structure of the protein. The use of a reagent like a heavy-atom-substituted methyl pyridine-carboximidate offers a general and specific method for preparing these crucial derivatives for structural biology research. nih.gov

Interactive Table: Research Findings on Protein Modification with Pyridine Carboximidates

| Reagent | Target Protein/Molecule | Application | Key Finding | Reference |

| Methyl 5-iodopyridine-2-carboximidate | Performic acid-oxidized insulin | Heavy-atom derivatization | Specific reaction with amino groups to form N-monosubstituted amidines under mild conditions. | nih.gov |

| Methyl 5-iodopyridine-2-carboximidate | 3-Amino-l-tyrosine | Specific amino group reaction | Reacts specifically with the aromatic amino group at pH 5.0. | nih.gov |

| 2-Pyridinecarboxaldehydes | Native proteins (e.g., human estrogen receptor) | Site-specific N-terminal modification | Versatile method for selective modification of protein N-termini without genetic engineering. | manavchem.com |

Theoretical and Computational Investigations of Pyridine Carboximidate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for the detailed investigation of pyridine-based compounds.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and stability of molecules. For pyridine (B92270) derivatives, DFT calculations at levels such as B3LYP/cc-pvdz are employed to determine the most stable tautomeric forms in both the gas phase and in various solvents. bas.bgresearchgate.net By optimizing the molecular geometry, researchers can predict the relative stabilities of different isomers and conformers. For instance, studies on substituted imidazopyridines have shown that the position of substituents significantly influences tautomeric stability. bas.bgresearchgate.net

While specific DFT data for methyl pyridine-3-carboximidate is not abundant in the cited literature, the principles from studies on analogous pyridine systems can be applied. It is expected that the stability of this compound would be influenced by the rotational barrier around the C-N single bond of the imidate group and the orientation of the methyl group. DFT calculations could precisely quantify these energy differences. Furthermore, these calculations are crucial for identifying and characterizing transient species such as reaction intermediates and transition states, providing a complete energetic profile of potential chemical transformations.

The stability of different conformers can be compared by their relative energies, often calculated in kcal/mol. For example, in a hypothetical study of this compound, one could compare the E and Z isomers of the carboximidate group.

| Isomer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| E-isomer | 0.00 | 2.5 |

| Z-isomer | 3.2 | 3.1 |

| This is a hypothetical data table for illustrative purposes. |

Understanding the reaction pathways of pyridine carboximidates is critical for predicting their chemical behavior. DFT calculations are instrumental in mapping out the potential energy surfaces of reactions involving these compounds. By locating the transition state structures and calculating the activation energies, chemists can elucidate detailed reaction mechanisms. This includes identifying the rate-determining steps and understanding the factors that control the reaction's feasibility and selectivity.

For this compound, this could involve studying its hydrolysis, reactions with nucleophiles, or its role as a precursor in the synthesis of more complex molecules. The energy landscape, a mapping of the potential energy as a function of the geometric coordinates of the atoms, provides a visual representation of the reaction pathway, including all minima (reactants, intermediates, products) and saddle points (transition states).

Molecular Modeling and Simulation Studies

Molecular modeling and simulations offer a dynamic perspective on the behavior of pyridine carboximidate systems, from their conformational preferences to their interactions with metallic centers.

Pyridine and its derivatives are well-known for their ability to act as ligands in coordination complexes with a wide range of metal ions. nih.govmdpi.comnih.gov Computational analysis, often using DFT, is employed to study the nature of the metal-ligand bond, the geometry of the resulting complex, and the electronic effects of coordination. nih.govmdpi.com In the case of this compound, both the pyridine ring nitrogen and the imino nitrogen of the carboximidate group could potentially coordinate with a metal center, acting as a bidentate ligand.

Computational models can predict the preferred coordination mode and the strength of the interaction. Natural Population Analysis (NPA) can be used to quantify the charge transfer from the ligand to the metal ion upon complexation. mdpi.com For example, in silver(I) complexes with pyridine ligands, the amount of electron density transferred from the ligand to the silver ion has been calculated to understand the strength of the coordination. mdpi.com

| Metal Ion | Ligand | Calculated Charge Transfer (e) |

| Ag(I) | Pyridine-3-carboxaldehyde | 0.1071 |

| Ag(I) | 3-Hydroxypyridine | 0.1395 |

| Data from a study on related silver(I) complexes. mdpi.com |

Advanced Topological and Orbital Analyses (e.g., Quantum Theory of Atoms in Molecules - QTAIM)

To gain a deeper understanding of the bonding within pyridine carboximidate systems, advanced analytical tools are utilized. The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density topology to characterize chemical bonds. nih.gov

QTAIM analysis can identify bond critical points (BCPs) between atoms, and the properties of the electron density (ρ) and its Laplacian (∇²ρ) at these points reveal the nature of the interaction. A negative Laplacian is indicative of a covalent bond, while a positive Laplacian suggests a non-covalent or closed-shell interaction, such as hydrogen bonds or van der Waals forces. nih.gov This technique is particularly useful for characterizing the interactions in metal complexes and for studying weak intermolecular forces that stabilize crystal structures. mdpi.comnih.gov For this compound, QTAIM could be used to precisely describe the nature of the C-N and C=N bonds within the carboximidate group and to analyze the non-covalent interactions in its potential crystal lattice.

Advanced Characterization Techniques in Pyridine Carboximidate Research

Spectroscopic Characterization

Spectroscopy is fundamental to the initial identification and structural confirmation of methyl pyridine-3-carboximidate, with each technique offering unique insights into the molecule's features.

NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound by mapping its carbon and hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. The pyridine (B92270) ring protons are expected to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns are dictated by their position relative to the nitrogen atom and the carboximidate substituent. The methyl (CH₃) group protons, being attached to an oxygen atom, would likely resonate as a singlet in the δ 3.5-4.0 ppm range.

¹³C NMR: The carbon NMR spectrum reveals the number of distinct carbon environments. The carbons of the pyridine ring typically appear in the δ 120-150 ppm region. The carbon of the imidate group (C=N) would be found further downfield, while the methoxy (B1213986) (O-CH₃) carbon would be observed in the δ 50-60 ppm range. researchgate.netmdpi.com Combining 1D (¹H, ¹³C) and 2D NMR experiments (like COSY and HMBC) allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the compound's constitution. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for similar structural motifs.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine Ring Hs | 7.0 - 9.0 | - |

| Pyridine Ring Cs | - | 120 - 150 |

| Imidate C | - | >150 |

IR spectroscopy is used to identify the key functional groups within the molecule by detecting their characteristic vibrational frequencies. vscht.cz

Key expected absorptions for this compound include:

C=N Stretch: The imidate C=N double bond is a key functional group and is expected to show a strong absorption band in the region of 1680-1640 cm⁻¹. This band is crucial for confirming the presence of the imidate moiety.

Pyridine Ring Vibrations: The aromatic pyridine ring exhibits characteristic C=C and C=N stretching vibrations, which typically appear as a series of bands in the 1600-1400 cm⁻¹ region. s-a-s.orgbibliotekanauki.pl

C-O Stretch: The stretching vibration of the C-O single bond in the methoxy group is expected to produce a strong band in the 1250-1000 cm⁻¹ range. vscht.cz

C-H Vibrations: Aromatic C-H stretching from the pyridine ring is observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). pressbooks.publibretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Imidate (C=N) | Stretch | 1680 - 1640 | Strong |

| Pyridine Ring (C=C, C=N) | Stretch | 1600 - 1400 | Medium-Strong |

| Methoxy (C-O) | Stretch | 1250 - 1000 | Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. For this compound, the pyridine ring and the carboximidate group act as chromophores. The expected transitions are:

π → π* Transitions: These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the pyridine ring. slideshare.netlibretexts.org They are typically high-intensity absorptions and are expected to occur in the UV region, often below 300 nm. nih.gov

n → π* Transitions: These involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. uzh.chlibretexts.org These transitions are generally of lower intensity compared to π → π* transitions and occur at longer wavelengths. libretexts.org The solvent can influence the position of these absorption bands; polar solvents can cause a blue shift (to shorter wavelengths) for n → π* transitions. libretexts.org

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization. In electron impact (EI) mass spectrometry, the molecule is ionized to form a radical cation (M⁺•), which then undergoes fragmentation.

Molecular Ion Peak (M⁺•): The peak corresponding to the intact radical cation will confirm the molecular weight of this compound.

Fragmentation Pattern: The fragmentation of the molecular ion is often predictable. Common fragmentation pathways for this molecule could include:

Loss of a methyl radical (•CH₃) from the methoxy group.

Loss of a methoxy radical (•OCH₃).

Cleavage of the pyridine ring, a characteristic fragmentation for aromatic systems. libretexts.orgsapub.org

The stability of the pyridine ring means that fragments containing this ring are often prominent in the mass spectrum. chemguide.co.uklibretexts.org

X-ray Diffraction Methodologies for Structural Elucidation

While spectroscopic methods confirm connectivity, X-ray diffraction provides the definitive, high-precision three-dimensional structure of a molecule in the crystalline state.

Growing a suitable single crystal of this compound allows for its analysis by single-crystal X-ray diffraction, a powerful technique that yields precise atomic coordinates. mdpi.com

Molecular Structure: This analysis provides exact bond lengths, bond angles, and torsion angles, confirming the molecular geometry. nih.govresearchgate.net For instance, it would definitively establish the planarity of the pyridine ring and the geometry around the imidate group.

Supramolecular Structure: Beyond the individual molecule, this technique reveals how molecules pack together in the crystal lattice. nih.gov This packing is governed by non-covalent interactions such as hydrogen bonding, C-H···π interactions, or π–π stacking between pyridine rings. mdpi.commdpi.com The analysis of these interactions is crucial for understanding the material's properties and for the rational design of new crystal structures in the field of supramolecular chemistry. nih.goveurjchem.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Powder X-ray Diffraction for Bulk Phase Analysis and Polymorphism

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental to the characterization of crystalline solids. It provides detailed information about the atomic and molecular structure of a material, allowing for phase identification, purity assessment, and the study of polymorphism.

In the context of this compound, PXRD analysis is crucial for confirming the crystalline nature of a synthesized batch. The technique directs X-ray beams at a powdered sample and measures the angles and intensities of the diffracted beams. The resulting diffraction pattern is a unique fingerprint of the compound's crystal lattice. Each peak in the pattern corresponds to a specific set of crystal planes, as defined by Bragg's Law.

A primary application of PXRD is in the identification and differentiation of polymorphs—different crystalline forms of the same compound. Polymorphs can exhibit distinct physical properties, including solubility, stability, and melting point. Identifying and controlling polymorphism is therefore critical. PXRD is the definitive method for this purpose, as each polymorph of this compound would generate a unique diffraction pattern. Analysis of a bulk sample can confirm phase purity or reveal the presence of a mixture of polymorphs or amorphous content.

Illustrative PXRD Data for a Hypothetical Crystalline Form of this compound

The following table represents hypothetical data for illustrative purposes to demonstrate the type of information obtained from a PXRD experiment.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 18.8 | 4.72 | 60 |

| 21.1 | 4.21 | 95 |

| 25.7 | 3.46 | 70 |

| 30.5 | 2.93 | 55 |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC))

Thermal analysis techniques are essential for determining the physical and chemical properties of a compound as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most powerful and commonly used methods. unimelb.edu.au

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. wikipedia.org For this compound, a TGA scan provides critical information about its thermal stability and decomposition profile. The resulting data, plotted as mass versus temperature, reveals the temperatures at which the compound degrades. libretexts.org This is observed as a step-wise loss of mass in the TGA curve. Furthermore, TGA can detect the presence of residual solvents or water within the crystal lattice, which would be indicated by mass loss at temperatures below the decomposition point. robertson-microlit.com

Illustrative TGA Data for this compound

This table presents hypothetical data to illustrate the results of a TGA measurement.

| Temperature Range (°C) | Weight Loss (%) | Interpretation |

| 30 - 150 | 0.5% | Loss of adsorbed moisture |

| 150 - 250 | 1.2% | Negligible loss, stable region |

| > 250 | 85.0% | Onset of thermal decomposition |

Differential Scanning Calorimetry (DSC)

DSC is a technique that measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. wikipedia.org This analysis is invaluable for identifying thermal transitions such as melting, crystallization, and solid-state phase changes. perkinelmer.com

When analyzing this compound, a DSC thermogram would show a distinct endothermic peak corresponding to its melting point. The onset and peak temperatures of this event are key physical constants for the compound. DSC is also highly sensitive to polymorphism; different polymorphs of a substance will typically have different melting points and enthalpies of fusion. nih.gov For instance, a metastable form might melt at a lower temperature, possibly followed by recrystallization into a more stable form which then melts at a higher temperature. nih.gov

Illustrative DSC Data for this compound

This table provides a hypothetical example of data obtained from a DSC analysis.

| Event | Onset Temperature (°C) | Peak Temperature (°C) |

| Melting | 178.5 | 181.2 |

Together, PXRD, TGA, and DSC form a powerful suite of tools for the comprehensive solid-state characterization of this compound, ensuring the identity, purity, and stability of the material are well-understood.

Future Research Directions and Emerging Paradigms

Development of Highly Efficient and Sustainable Synthetic Methodologies for Pyridine (B92270) Carboximidates

The synthesis of pyridine carboximidates, including methyl pyridine-3-carboximidate, traditionally relies on methods like the Pinner reaction. However, the future of chemical synthesis is increasingly geared towards sustainability and efficiency. Future research should focus on developing green and robust methods for preparing these compounds.

Key Research Objectives:

Catalytic Approaches: Investigating novel catalytic systems to replace stoichiometric acid promoters in the Pinner reaction, potentially using solid acid catalysts or metal catalysts to improve reaction efficiency and ease of purification.

Flow Chemistry: Utilizing microreactor technology for the continuous and safe synthesis of pyridine carboximidates, which can offer precise control over reaction parameters and minimize waste.

Alternative Starting Materials: Exploring the use of renewable feedstocks for the synthesis of the pyridine core, moving away from petroleum-based starting materials. researchgate.net

Solvent Selection: Employing green solvents, such as ionic liquids or supercritical fluids, to reduce the environmental impact of the synthesis process. rsc.org

A comparative table of potential synthetic routes is presented below:

| Method | Promoter/Catalyst | Potential Advantages | Research Focus |

| Traditional Pinner Reaction | Stoichiometric HCl | Well-established | Improving safety and reducing waste |

| Catalytic Pinner Reaction | Solid acids, Lewis acids | Recyclable catalyst, milder conditions | Catalyst design and optimization |

| Flow Synthesis | Packed-bed reactors | High throughput, enhanced safety | Reactor design and process optimization |

| Green Synthesis | Bio-derived starting materials | Sustainability | Development of new synthetic pathways from renewable resources |

Exploration of Novel Catalytic Systems Based on Pyridine Carboximidate Ligands

The nitrogen atom of the pyridine ring and the imine nitrogen of the carboximidate group in this compound make it a promising candidate for use as a ligand in coordination chemistry and catalysis. The development of novel catalytic systems based on pyridine carboximidate ligands could unlock new chemical transformations.

Emerging Paradigms:

Asymmetric Catalysis: Designing chiral pyridine carboximidate ligands for use in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.

Tandem Catalysis: Developing multifunctional catalysts where the pyridine carboximidate ligand not only coordinates to a metal center but also participates in the reaction mechanism through hydrogen bonding or other non-covalent interactions.

Photoredox Catalysis: Investigating the potential of pyridine carboximidate metal complexes as photosensitizers or catalysts in light-driven chemical reactions.

The structural features of pyridine carboximidate ligands suggest their potential in a variety of catalytic reactions, drawing parallels to established pyridine-based ligands. rsc.orgmdpi.com

Design and Synthesis of Advanced Functional Materials Utilizing Pyridine Carboximidate Coordination Polymers

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are at the forefront of materials science. The bifunctional nature of pyridine carboximidates makes them excellent building blocks for the construction of novel CPs and MOFs with unique properties and applications.

Future Directions:

Porous Materials: Synthesizing porous CPs for gas storage and separation, leveraging the tunable nature of the pyridine carboximidate ligands to control pore size and functionality. nih.govmdpi.com

Luminescent Materials: Creating luminescent CPs for applications in sensing and optoelectronics, exploiting the electronic properties of the pyridine ring and the coordinated metal ions. nih.gov

Catalytic Materials: Developing CPs that act as heterogeneous catalysts, combining the catalytic activity of the metal nodes with the specific recognition properties of the pyridine carboximidate linkers.

Deeper Mechanistic Understanding of Complex Pyridine Carboximidate Transformations

A thorough understanding of the reaction mechanisms is crucial for the rational design of new reactions and the optimization of existing ones. Future research should aim to elucidate the intricate mechanistic details of reactions involving pyridine carboximidates.

Areas for Investigation:

Computational Modeling: Employing density functional theory (DFT) and other computational methods to model reaction pathways, transition states, and intermediates, providing insights into the reactivity of pyridine carboximidates.

Spectroscopic Studies: Utilizing advanced spectroscopic techniques, such as in-situ NMR and time-resolved spectroscopy, to monitor reactions in real-time and identify transient species.

Kinetics and Isotope Effects: Conducting detailed kinetic studies and measuring kinetic isotope effects to probe the rate-determining steps and the nature of bond-breaking and bond-forming processes.

A deeper understanding of the electronic and steric effects of substituents on the pyridine ring and the carboximidate group will be essential for controlling the reactivity and selectivity of these compounds. mdpi.com

Expanding Bioconjugation and Chemical Probe Applications in Biological Systems

The reactivity of the carboximidate group towards nucleophiles, such as amines, suggests that pyridine carboximidates could be valuable tools in chemical biology for bioconjugation and the development of chemical probes.

Emerging Applications:

Protein Modification: Developing pyridine carboximidates as reagents for the site-specific modification of proteins, allowing for the introduction of labels, tags, or other functional groups.

Chemical Probes: Designing and synthesizing pyridine carboximidate-based probes for the detection and imaging of specific biomolecules or cellular processes.

Drug Delivery: Exploring the use of pyridine carboximidate linkers in drug delivery systems, where the linker can be cleaved under specific physiological conditions to release a therapeutic agent.

The ability to conjugate biologically relevant molecules to pyridine carboximidates opens up possibilities for creating novel therapeutic and diagnostic agents. nih.gov

Q & A

Q. What are the optimal synthetic routes for methyl pyridine-3-carboximidate, and how can purity be ensured?

this compound (CAS 57869-84-8) is typically synthesized via condensation reactions between pyridine-3-carboxylic acid derivatives and methylating agents. A validated approach involves:

- Step 1 : Activation of the carboxylic acid group using coupling agents like DCC (dicyclohexylcarbodiimide) .

- Step 2 : Reaction with methylamine or its equivalents under anhydrous conditions.

- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity, as noted in reagent catalogs . Purity verification requires HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR for structural confirmation .

Q. How should researchers characterize this compound’s physicochemical properties?

Key characterization methods include:

- Spectroscopy : ¹H NMR (δ ~8.5–7.0 ppm for pyridine protons), IR (C=N stretch at ~1650 cm⁻¹) .

- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (expected m/z: 152.16 [M+H]⁺ for C₇H₈N₂O) .

- Thermal Analysis : TGA/DSC to assess decomposition temperatures and stability under varying conditions .

Q. What are the stability considerations for this compound in experimental settings?

The compound is hygroscopic and sensitive to light. Recommendations:

Q. What role does this compound play in heterocyclic chemistry?

It serves as a versatile intermediate for:

- Nucleophilic substitutions : The imidate group reacts with amines or thiols to form amidines or thioimidates .

- Metal coordination : Pyridine’s nitrogen can bind transition metals (e.g., Ag⁺, Co²⁺) for catalytic or antimicrobial studies .

Advanced Research Questions

Q. How can mechanistic insights into this compound’s reactivity be obtained?

Advanced techniques include:

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps.

- DFT calculations : Model transition states for condensation or hydrolysis pathways using Gaussian or ORCA software .

- In situ monitoring : ReactIR or Raman spectroscopy to track intermediate formation .

Q. How should researchers resolve contradictions in analytical data (e.g., NMR vs. HPLC)?

Systematic troubleshooting steps:

- Reproducibility : Repeat synthesis/purification to rule out batch variability.

- Cross-validation : Combine LC-MS (to detect impurities) with 2D NMR (e.g., HSQC for carbon-proton correlation) .

- Crystallography : Single-crystal X-ray diffraction to unambiguously confirm structure .

Q. What computational strategies predict this compound’s binding affinity in drug design?

- Molecular docking : Use AutoDock Vina with protein targets (e.g., kinases) to identify binding pockets.

- MD simulations : GROMACS for assessing ligand-protein stability over 100-ns trajectories .

- Pharmacophore modeling : Define essential interactions (e.g., hydrogen bonds with pyridine nitrogen) using Schrödinger .

Q. What experimental designs differentiate thermodynamic vs. kinetic control in this compound reactions?

- Temperature modulation : Lower temperatures favor kinetic products (e.g., metastable intermediates), while higher temperatures favor thermodynamic stability .

- Quenching studies : Halt reactions at timed intervals and analyze products via GC-MS.

- Catalyst screening : Compare Lewis acids (e.g., ZnCl₂ vs. BF₃·OEt₂) to alter reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.